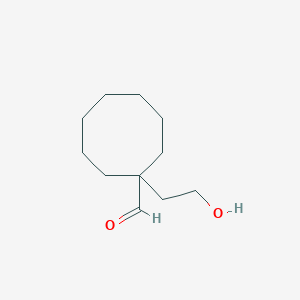
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a propanal group at the 3-position, with two methyl groups attached to the second carbon of the propanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and isobutyraldehyde.
Grignard Reaction: A Grignard reagent is prepared by reacting 6-methylpyridine with magnesium in anhydrous ether. This reagent is then reacted with isobutyraldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of the Grignard reagent, followed by refluxing the reaction mixture for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.
6-Methylpyridine-3-carbaldehyde: Similar structure but lacks the dimethyl substitution on the propanal chain.
Uniqueness
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal is unique due to the presence of both the pyridine ring and the dimethyl-substituted propanal chain
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(6-methylpyridin-2-yl)propanal |
InChI |
InChI=1S/C11H15NO/c1-9-5-4-6-10(12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
JDPBOBNISCEHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13276999.png)
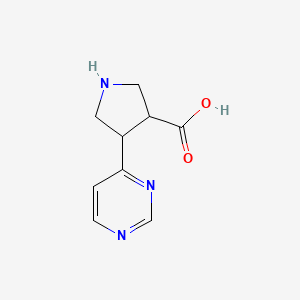
![1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13277003.png)
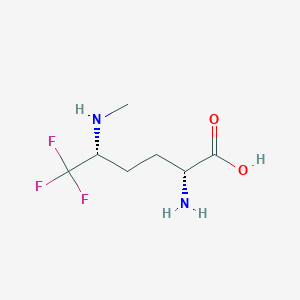
![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13277018.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid](/img/structure/B13277036.png)

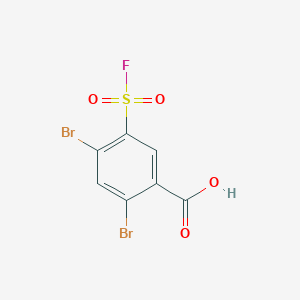

![N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide](/img/structure/B13277063.png)
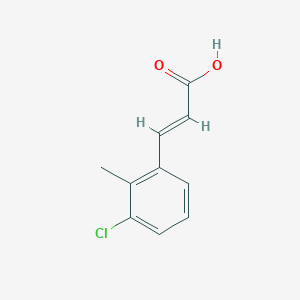
![2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13277070.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)
